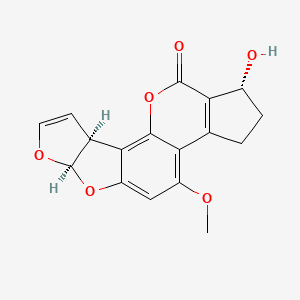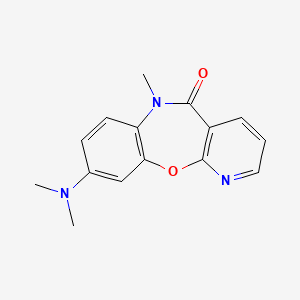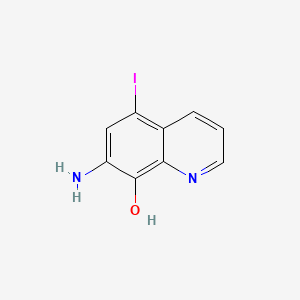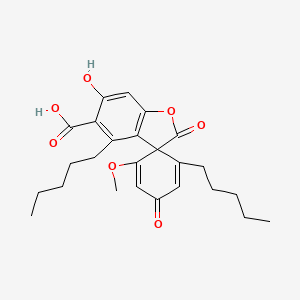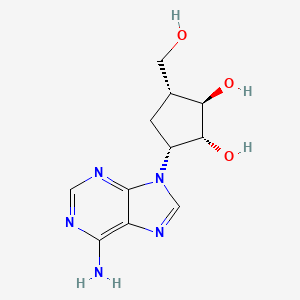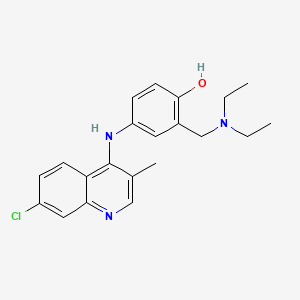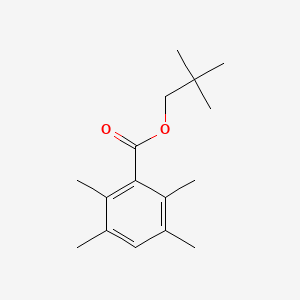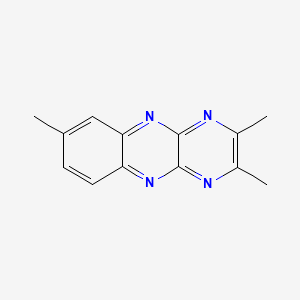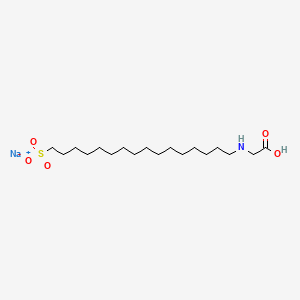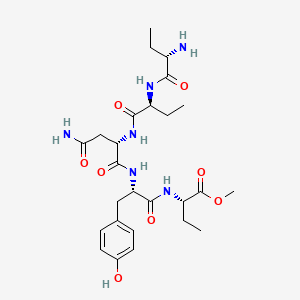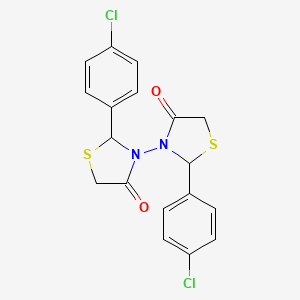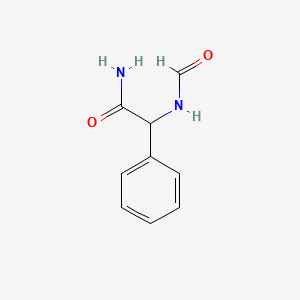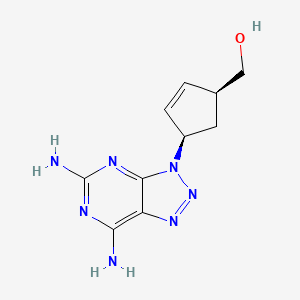
(+-)-cis-(4-(5,7-Diamino-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-cis-(4-(5,7-Diamino-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazolopyrimidine moiety, which is a fused ring system combining a triazole and a pyrimidine, linked to a cyclopentenyl carbinol group. The presence of multiple functional groups, including amino groups and a hydroxyl group, makes it a versatile molecule for chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis-(4-(5,7-Diamino-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol typically involves multi-step organic synthesis. One common approach starts with the preparation of the triazolopyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines. The cyclopentenyl carbinol moiety is then introduced via a series of reactions, including alkylation and reduction steps.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (such as temperature, pressure, and solvent), and employing catalytic processes to enhance yield and purity. Continuous flow chemistry and automated synthesis platforms can also be utilized to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-cis-(4-(5,7-Diamino-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the triazolopyrimidine ring or the cyclopentenyl moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for introducing halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
(+)-cis-(4-(5,7-Diamino-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its therapeutic potential, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (+)-cis-(4-(5,7-Diamino-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol involves its interaction with specific molecular targets. The triazolopyrimidine moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound’s structure allows it to fit into active sites or binding pockets, disrupting normal biological processes. Pathways involved may include inhibition of nucleic acid synthesis, disruption of cell signaling, or interference with metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(±)-trans-(4-(5,7-Diamino-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol: A stereoisomer with different spatial arrangement, affecting its biological activity.
(±)-cis-(4-(5,7-Diamino-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)methanol: A similar compound with a methanol group instead of a carbinol group.
Uniqueness
(+)-cis-(4-(5,7-Diamino-3H-1,2,3-triazolo(4,5-d)pyrimidin-3-yl)-2-cyclopentenyl)carbinol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Propriétés
Numéro CAS |
122624-83-3 |
|---|---|
Formule moléculaire |
C10H13N7O |
Poids moléculaire |
247.26 g/mol |
Nom IUPAC |
[(1S,4R)-4-(5,7-diaminotriazolo[4,5-d]pyrimidin-3-yl)cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C10H13N7O/c11-8-7-9(14-10(12)13-8)17(16-15-7)6-2-1-5(3-6)4-18/h1-2,5-6,18H,3-4H2,(H4,11,12,13,14)/t5-,6+/m1/s1 |
Clé InChI |
LLFPEISXMFXSKQ-RITPCOANSA-N |
SMILES isomérique |
C1[C@@H](C=C[C@@H]1N2C3=NC(=NC(=C3N=N2)N)N)CO |
SMILES canonique |
C1C(C=CC1N2C3=NC(=NC(=C3N=N2)N)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



